2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
The compound “2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thiazolo[3,2-a]pyrimidines . These compounds have been the subject of research due to their potential biological activities .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized via a one-pot three-component fusion reaction. This involves substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . Another method involves the reaction of fused 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides or 3-(2-bromoacetyl)coumarins under conventional heating in acetic acid .Scientific Research Applications
Green Synthesis of Pyrimidine Derivatives
The compound can be used in the green synthesis of novel pyrimidine derivatives, which are important in pharmaceutical chemistry. Using vanadium oxide loaded on fluorapatite as a catalyst, researchers have achieved high yields of [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . This method is eco-friendly, requires mild reaction conditions, and eliminates the need for column chromatography.
Anticancer Activity
Another significant application is in the development of cytostatic agents. Compounds synthesized from the chemical structure have shown selective cytotoxicity against various cancer cell lines, including colorectal, breast, cervical, and liver carcinoma cells . This indicates the potential for these compounds to be developed into anticancer drugs.
Antioxidant Properties
Substituents on the aromatic ring derived from the compound have been found to influence antioxidant activity . Antioxidants are crucial in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease.
Cytotoxicity Screening
The compound’s derivatives can be used for in vitro cytotoxicity screening using assays like the MTT cell viability assay . This application is vital for preliminary drug discovery processes, helping to identify compounds with potential therapeutic benefits.
Mechanism of Action
Target of Action
The primary target of this compound is human acetylcholinesterase (hAChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine into acetic acid and choline . This process is crucial for the proper functioning of the nervous system.
Mode of Action
The compound interacts with hAChE, inhibiting its activity . By preventing the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of hAChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning . The increased concentration of acetylcholine in the synaptic cleft due to hAChE inhibition can enhance these processes .
Pharmacokinetics
The compound’s molecular weight (595125) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The inhibition of hAChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved .
properties
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-27-6-5-20-15(25)8-13-10-28-18-22-16-14(17(26)23(13)18)9-21-24(16)12-4-2-3-11(19)7-12/h2-4,7,9,13H,5-6,8,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIKPMHTLQDKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide |
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